4-Bromoquinoline-7-carboxylic acid
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Overview
Description
4-Bromoquinoline-7-carboxylic acid is a heterocyclic aromatic compound with significant importance in various fields of chemistry and biology. It is a derivative of quinoline, which is known for its versatile applications in medicinal and industrial chemistry. The compound features a bromine atom at the 4th position and a carboxylic acid group at the 7th position of the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-7-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinoline-7-carboxylic acid derivatives or reduced to yield different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Bromoquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Quinoline-7-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloroquinoline-7-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Fluoroquinoline-7-carboxylic acid:
Uniqueness: 4-Bromoquinoline-7-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific substitutions and modifications.
Biological Activity
4-Bromoquinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol. The compound features a bromine atom at the 4-position and a carboxylic acid functional group at the 7-position of the quinoline ring system. This unique structure enhances its reactivity and biological activity compared to similar compounds.
Biological Activity
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly against resistant strains.
2. Antimalarial Properties
The compound's potential as an antimalarial agent has been explored, particularly against Plasmodium falciparum. Studies indicate that derivatives of quinoline compounds, including this compound, have shown promising results in inhibiting the growth of malaria parasites with moderate potency .
3. Anti-Tuberculosis Activity
Recent studies have highlighted the activity of arylated quinoline carboxylic acids against Mycobacterium tuberculosis. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibitory effects against both replicating and non-replicating forms of the bacteria .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The bromine atom enhances binding affinity to various enzymes, potentially inhibiting their activity.
- Modulation of Biochemical Pathways : The carboxylic acid group plays a crucial role in modulating pathways related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Quinoline-7-carboxylic acid | Lacks bromine; different reactivity | Less reactive than its brominated counterpart |
6-Bromoquinoline-4-carboxylic acid | Bromine at position 6 instead of position 4 | Different biological activities due to position |
7-Chloroquinoline-4-carboxylic acid | Chlorine instead of bromine | Varying reactivity and applications |
5-Bromoquinoline-8-carboxylic acid | Bromine at position 5; carboxyl at position 8 | Unique structural configuration |
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including:
- Antimalarial Screening : A study identified quinoline derivatives from phenotypic screens against Plasmodium falciparum, revealing that certain compounds exhibited low nanomolar potency .
- Antitubercular Activity : Research on arylated quinolines showed promising results against Mycobacterium tuberculosis, with specific derivatives demonstrating high inhibitory activity .
- Antimicrobial Efficacy : Various assays have demonstrated that compounds similar to this compound possess significant antibacterial properties, particularly against resistant strains.
Properties
Molecular Formula |
C10H6BrNO2 |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
4-bromoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) |
InChI Key |
DIICCTKRSRQPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)Br |
Origin of Product |
United States |
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